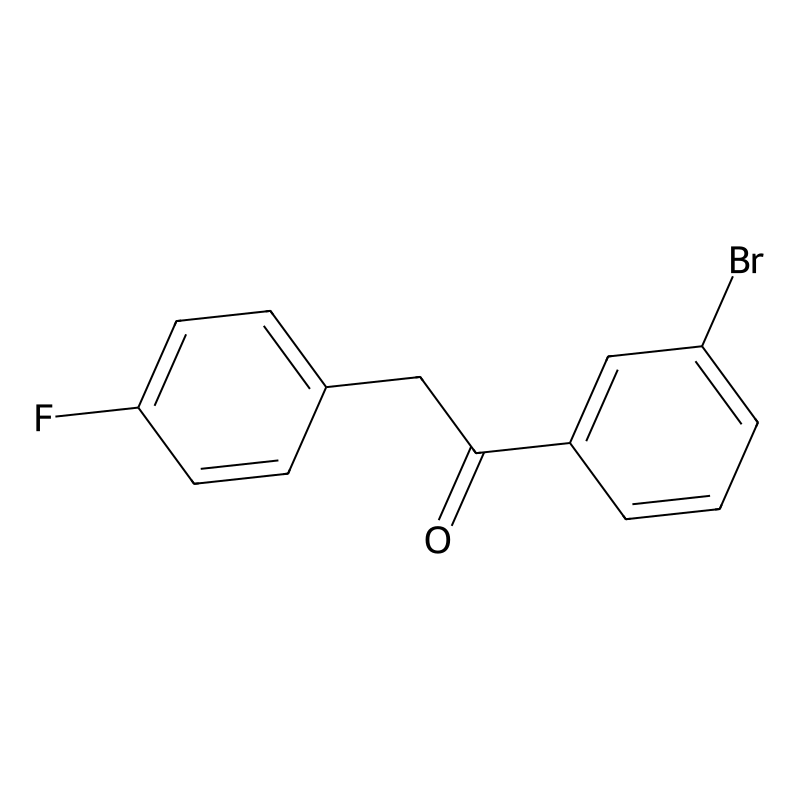

3'-Bromo-2-(4-fluorophenyl)acetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Experimental Teaching

Summary of Application: The α-bromination reaction of carbonyl compounds, including acetophenone derivatives, is a significant topic in organic chemistry.

Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent.

Results or Outcomes: It was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students.

Catalyst-Free α-Bromination

Scientific Field: Organic Chemistry

Summary of Application: A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced.

Methods of Application: The biphasic bromination of acetophenone was studied at various charges ranging from 2 to 6F in a beaker-type cell.

Results or Outcomes: This approach results in an excellent yield of α-bromo acetophenones with high selectivity.

Analysis of Organic Acids

Scientific Field: Analytical Chemistry

Summary of Application: 2-Bromoacetophenone has been used in the analysis of organic acids involving the formation of phenacyl derivatives.

Inhibition of Protein Tyrosine Phosphatases

Scientific Field: Biochemistry

Summary of Application: Phenacyl bromide derivatives, which can be synthesized from brominated ketones, have been found to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B.

Synthesis of Biologically Active Substances

Scientific Field: Medicinal Chemistry

Summary of Application: Brominated ketones are versatile precursors for the synthesis of a wide range of biologically active substances.

Two-Phase Electrolysis

Scientific Field: Electrochemistry

Summary of Application: A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced This approach results in an excellent yield of α-bromo acetophenones with high selectivity

Methods of Application: The electrolysis was carried out in a beaker-type cell equipped with C/SS electrodes To achieve good yield with high current efficiency, various optimization studies were carried out

Results or Outcomes: This approach results in an excellent yield of α-bromo acetophenones with high selectivity

3'-Bromo-2-(4-fluorophenyl)acetophenone is an organic compound with the molecular formula C14H10BrF O and a molecular weight of 293.14 g/mol. This compound features a bromo group and a fluorophenyl moiety, making it a significant member of the haloaryl ketone class. The presence of both bromine and fluorine atoms in its structure can enhance its chemical reactivity and biological activity, making it a valuable compound in various research fields.

As 3'-bromo-2-(4-fluorophenyl)acetophenone is likely a synthetic intermediate, a specific mechanism of action in biological systems is not applicable.

Due to the absence of specific data, it's crucial to handle this compound with care, assuming similar properties to related haloaryl ketones. Potential hazards include:

- Skin and eye irritation: The bromo and carbonyl groups can cause irritation upon contact.

- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.

- Environmental hazard: The compound may be harmful to aquatic organisms.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride and potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

The biological activity of 3'-Bromo-2-(4-fluorophenyl)acetophenone is primarily linked to its potential as an enzyme inhibitor and its interactions with protein-ligand systems. The unique substitution pattern of bromine and fluorine allows for strong interactions with specific amino acid residues in proteins, potentially modulating their activity. This makes the compound a candidate for further studies in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.

The synthesis of 3'-Bromo-2-(4-fluorophenyl)acetophenone typically involves the bromination of 2-(4-fluorophenyl)acetophenone. This reaction can be conducted using bromine or a brominating agent in the presence of solvents such as acetic acid or dichloromethane. The synthesis can also be optimized for industrial applications through continuous flow processes, ensuring high yields and consistent quality.

General Reaction Schemetext2-(4-Fluorophenyl)acetophenone + Br2 → 3'-Bromo-2-(4-fluorophenyl)acetophenone

text2-(4-Fluorophenyl)acetophenone + Br2 → 3'-Bromo-2-(4-fluorophenyl)acetophenone

3'-Bromo-2-(4-fluorophenyl)acetophenone finds applications across various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Biological Research: The compound is useful in studying enzyme inhibition and protein-ligand interactions.

- Industrial

Several compounds share structural similarities with 3'-Bromo-2-(4-fluorophenyl)acetophenone:

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| 2-Bromo-2-(3-fluorophenyl)acetophenone | Bromine at the 2-position, fluorine at the 3-position | Different substitution pattern affecting reactivity |

| 2-Bromo-4'-fluoroacetophenone | Bromine at the 2-position, fluorine at the para position | Variation in halogen positioning |

| 4-Bromo-2-(3-fluorophenyl)acetophenone | Bromine at the para position, fluorine at meta position | Unique due to different spatial arrangement |

| Bromo-4-fluoroacetophenone | Lacks additional phenyl substituent | Simpler structure with fewer functional groups |

The uniqueness of 3'-Bromo-2-(4-fluorophenyl)acetophenone lies in its specific substitution pattern, which influences its reactivity and potential interactions with biological targets compared to these similar compounds .